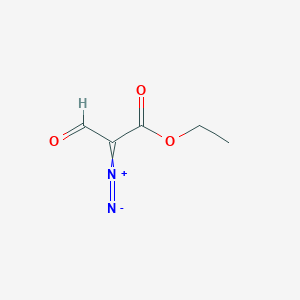

Ethyl 2-diazo-2-formylacetate

Descripción

Historical Context of Diazo Compound Chemistry in Modern Organic Synthesis

The journey of diazo compound chemistry began in 1858 when Peter Griess first reported his discovery of a novel reaction involving nitrous acid with aminonitro- and aminodinitrophenol, leading to the first synthesis of diazo compounds. wikipedia.org Initially, the explosive and toxic nature of simple diazoalkanes like diazomethane (B1218177) limited their application. nih.gov However, the versatility of the diazo group (R₂C=N⁺=N⁻), a 1,3-dipole, soon became apparent, establishing these compounds as indispensable tools in organic synthesis. wikipedia.org

Over the decades, research has expanded their utility far beyond their initial use. A significant milestone was the development of stabilized diazo compounds, particularly α-diazocarbonyl compounds, which are more stable and easier to handle. worldscientific.com This led to the exploration of a wide array of chemical transformations. Key among these are their roles as precursors to carbenes through thermolysis or photolysis, which are central to reactions like cyclopropanation and the Wolff rearrangement. wikipedia.org Furthermore, their ability to act as 1,3-dipoles in cycloaddition reactions to form heterocyclic structures like pyrazoles has been known since the early days of their discovery. nih.gov The publication of "Modern Catalytic Methods for Organic Synthesis with Diazo Compounds" in the late 20th century comprehensively summarized the vast applications developed, including cyclopropanations and ylide formations, cementing their status as crucial synthetic intermediates. worldscientific.comacs.orgucsf.edu In recent years, the field has continued to evolve with a focus on developing highly selective catalytic methodologies and exploring novel reaction types, including their use as cross-coupling partners in transition-metal-catalyzed reactions. worldscientific.com

Foundational Principles of Alpha-Diazo Ester Chemical Reactivity

Alpha-diazo esters, such as the well-studied ethyl diazoacetate (EDA), represent a class of "stabilized" diazo compounds. nih.gov Their stability arises from the delocalization of electron density from the α-carbon into the electron-withdrawing carbonyl group of the ester. wikipedia.org This electronic feature governs their fundamental reactivity, which is primarily centered on the controlled generation of carbene intermediates or their participation in dipolar cycloadditions.

The primary modes of reactivity for α-diazo esters are:

Carbene Precursors: Upon exposure to heat, light, or transition metal catalysts (e.g., rhodium, copper), α-diazo esters lose dinitrogen gas (N₂) to generate highly reactive carbene intermediates. These carbenes can undergo a variety of subsequent transformations, making α-diazo esters powerful synthetic tools. wikipedia.orgworldscientific.com Common carbene transfer reactions include:

Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings. wikipedia.orgnih.govresearchgate.net

X-H Insertion: Insertion into C-H, O-H, N-H, and other single bonds, which is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. worldscientific.comrsc.orgresearchgate.net

Wolff Rearrangement: A rearrangement to form a ketene, which can be trapped by nucleophiles. wikipedia.org

1,3-Dipolar Cycloadditions: As 1,3-dipoles, α-diazo esters can react with various dipolarophiles, such as alkenes and alkynes, to synthesize five-membered heterocyclic rings. nih.govrsc.org The reaction with α,β-unsaturated esters to form pyrazoles is a classic example. nih.gov

Ylide Formation: In the presence of Lewis bases, such as aldehydes, ketones, or phosphines, metal carbenes generated from α-diazo esters can form ylides. worldscientific.comwikipedia.orgresearchgate.net These ylides are themselves reactive intermediates that can participate in further reactions, including sigmatropic rearrangements and subsequent cycloadditions. wikipedia.orgresearchgate.net

Nucleophilic Addition: The terminal nitrogen atom of the diazo group possesses some electrophilic character, allowing it to be attacked by strong nucleophiles like enamines or certain ylides. researchgate.net

These foundational reactions highlight the versatility of α-diazo esters in constructing complex molecular frameworks.

Table 1: Key Reactions of Alpha-Diazo Esters

| Reaction Type | Description | Typical Reagents | Product Type |

|---|---|---|---|

| Cyclopropanation | Formation of a cyclopropane ring via carbene addition to an alkene. | Alkene, Rh₂(OAc)₄ or Cu catalyst | Cyclopropane derivative |

| X-H Insertion | Insertion of the carbene into a C-H, O-H, or N-H bond. | Substrate with X-H bond, Rh₂(OAc)₄ or Cu catalyst | Functionalized ester |

| Wolff Rearrangement | Rearrangement of the α-diazocarbonyl to a ketene. | Heat or light (hν) | Ketene intermediate |

| [3+2] Cycloaddition | Reaction as a 1,3-dipole with an alkene or alkyne. | Alkene or alkyne | Pyrazole or pyrazoline derivative |

| Ylide Formation | Reaction of the derived carbene with a Lewis base. | Aldehyde, ketone, phosphine, Rh₂(OAc)₄ | Carbonyl ylide or phosphonium (B103445) ylide |

Distinctive Features and Potential Reactivity Implications of the Formyl Moiety in Ethyl 2-diazo-2-formylacetate

This compound, also known as ethyl 2-diazo-3-oxopropanoate, is structurally distinguished from simpler α-diazo esters by the presence of a formyl group (-CHO) on the diazo-bearing carbon. vulcanchem.comlookchem.com This feature places it in the category of α-diazo-β-dicarbonyl compounds, which are known for enhanced stability due to further delocalization of electron density across the conjugated dicarbonyl system. wikipedia.org

The key structural and reactivity implications of the formyl moiety are:

Enhanced Stability and Modified Reactivity: The additional electron-withdrawing formyl group further stabilizes the diazo compound. This conjugation affects the electronic properties, potentially modulating its reactivity in carbene generation and cycloaddition reactions compared to ethyl diazoacetate. vulcanchem.com

Increased Electrophilicity: The electron-withdrawing nature of the formyl group enhances the electrophilicity of the adjacent carbonyl carbon, which could facilitate nucleophilic attacks and cyclization processes. vulcanchem.com

Alternative Reaction Pathways: The presence of the aldehyde functionality introduces new potential reaction pathways. For instance, it provides a second site for nucleophilic attack or can participate in intramolecular reactions. The synthesis of such α-diazo-β-oxoaldehydes has been achieved through methods like the Vilsmeier-Haack formylation of a diazomethyl ketone or, more directly, through a non-deformylating transdiazotization of acylacetaldehydes. sci-hub.ru This specialized synthesis underscores the unique chemical nature of this class of compounds. sci-hub.ru The formyl group can also influence the chemoselectivity of reactions, as seen in intramolecular C-H insertion reactions where different aryl groups attached to the molecule can direct the reaction to specific sites. nih.govresearchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 14762-48-2 lookchem.com |

| Molecular Formula | C₅H₆N₂O₃ vulcanchem.com |

| Molecular Weight | 142.11 g/mol vulcanchem.com |

| IUPAC Name | ethyl 2-diazo-3-oxopropanoate vulcanchem.com |

| Canonical SMILES | CCOC(=O)C(=[N+]=[N-])C=O vulcanchem.com |

| InChI Key | PCSYKHHJEVNPPX-UHFFFAOYSA-N vulcanchem.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H6N2O3 |

|---|---|

Peso molecular |

142.11 g/mol |

Nombre IUPAC |

ethyl 2-diazo-3-oxopropanoate |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(9)4(3-8)7-6/h3H,2H2,1H3 |

Clave InChI |

PCSYKHHJEVNPPX-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(=[N+]=[N-])C=O |

Origen del producto |

United States |

Advanced Catalytic Transformations and Mechanistic Investigations Involving Ethyl 2 Diazo 2 Formylacetate

Transition Metal-Catalyzed Carbene and Metallocarbene Intermediates

The decomposition of diazo compounds, including ethyl 2-diazo-2-formylacetate, can be catalyzed by a variety of transition metals. These catalysts form metal-carbene or carbenoid intermediates, which are central to a wide range of synthetic transformations. The nature of the metal and its ligand sphere significantly influences the reactivity, selectivity, and reaction mechanism.

Rhodium(II) complexes, particularly dirhodium(II) paddlewheel complexes, are highly effective catalysts for the decomposition of diazo compounds. researchgate.netrsc.org The mechanism of rhodium-catalyzed carbene formation from diazo compounds is proposed to involve the initial formation of a metal-diazo complex, followed by a rate-limiting extrusion of dinitrogen to generate the rhodium-carbene intermediate. nih.gov A significant nitrogen-15 kinetic isotope effect of 1.035 ± 0.003 provides strong evidence for this mechanism, indicating substantial C-N bond fission in the transition state. nih.gov

These highly active rhodium-carbenoid intermediates are key to a variety of transformations, including C-H activation, carbene insertion, and annulation reactions. rsc.orgnih.gov For instance, rhodium(III) catalysts can facilitate the annulation of various substrates with diazo compounds through a sequence of C-H activation, rhodium-carbene formation, migratory insertion, and subsequent reaction steps. nih.gov Kinetic studies on the carbene polymerization of ethyl diazoacetate (EDA) mediated by rhodium(I) catalysts, such as (L-prolinate)RhI(1,5-cyclooctadiene), have shown the reaction to be first order, suggesting that the formation of the "Rh-carbenoid" is the rate-determining step. rsc.orgresearchgate.net The activation energy for this polymerization was calculated to be 11.24 kJ mol⁻¹. rsc.org

Rhodium(II) acetate (B1210297) has been utilized in the synthesis of furans through the reaction of acetylenes with α-diazocarbonyls. emory.edu Furthermore, rhodium-catalyzed direct arylation of diazo compounds with arylboronic acids provides an efficient route to diarylacetates. organic-chemistry.org The choice of rhodium catalyst and reaction conditions can be tailored to achieve high yields and selectivity in these transformations.

The reaction of ethyl diazoacetate with allylamines, catalyzed by low-valence copper and rhodium complexes, leads to the insertion of the ethoxycarbonylcarbene into allylic C-H bonds, forming unsaturated amino acid esters. researchgate.net Copper catalysts can also act as hybrid photocatalysts, participating in both excited-state and ground-state catalytic cycles to enable novel synthetic transformations. nih.gov In some copper-catalyzed reactions, such as the synthesis of thiazol-2-yl ethers from oxime acetates and xanthates, the involvement of imino copper(III) intermediates has been suggested. rsc.org

| Catalyst System | Substrates | Product Type | Key Features |

| Low-valence Copper Complexes | Ethyl diazoacetate, Allylamines | Unsaturated amino acid esters | C-H bond insertion |

| Copper(II) Acetate (in flow) | Hydrazones | Aryldiazoacetates | In-line synthesis for downstream reactions |

| Cu(IPr)I / rac-BINAP | Various | Heterocycles | Synergistic excited-state copper catalysis |

| Copper(I) catalysts | Alkenyl carboxylic acids, RCF₂Br | Lactones containing CF₂ | Radical-mediated difluoroalkylation |

Gold catalysis has emerged as a powerful tool in organic synthesis, and gold complexes can effectively catalyze the decomposition of diazo compounds to form gold-carbene intermediates. rsc.org A key mechanistic question in gold catalysis is whether reactions proceed through an inner-sphere or outer-sphere mechanism. york.ac.uk In an inner-sphere mechanism , the substrate coordinates directly to the metal center before the key bond-forming step. researchgate.net In an outer-sphere mechanism , the reaction occurs between a coordinated species and a substrate in the bulk solution. researchgate.net

Kinetic studies on the reaction of ethyl diazoacetate with styrene or methanol, catalyzed by an NHC-Au(I) complex ([IPrAu]⁺), have provided evidence for an inner-sphere mechanism for carbene transfer. beilstein-journals.orgnih.gov This finding is significant as outer-sphere mechanisms are more commonly proposed for Au(I)-catalyzed reactions. beilstein-journals.org The transfer of the carbene group to the substrate is believed to occur within the coordination sphere of the gold(I) center. beilstein-journals.org

Gold catalysts have been shown to be highly active in C-H insertion reactions of aldehydes with ethyl diazoacetate, with a turnover frequency significantly higher than that of previously reported iron-based catalysts. rsc.org The chemoselectivity of gold-catalyzed reactions of diazo compounds is heavily dependent on the nature of the ligands and counteranions associated with the gold complex. rsc.org

Silver-based catalysts have demonstrated unique reactivity and selectivity in carbene transfer reactions compared to more commonly used metals like rhodium and copper. nih.gov Computational studies using density functional theory (DFT) have been employed to understand the mechanism and selectivity of silver-catalyzed intramolecular carbene transfer reactions of diazoacetamides. nih.gov

These studies suggest that in silver-catalyzed reactions, a dearomatization process can occur smoothly before the generation of the silver carbene intermediate. This is attributed to the participation of a phosphate anion in the transition state, which enhances the nucleophilicity of the diazoacetamide unit. In contrast, the stronger electrophilicity of the corresponding rhodium carbene favors typical carbene reactions such as C-H insertion and the Büchner reaction. nih.gov The enantioselectivity in the silver-catalyzed dearomatization is determined by a combination of low torsional energy and strong interaction energy in the favored transition state. nih.gov

Besides the aforementioned metals, several other transition metal systems have been effectively employed in the chemistry of diazo compounds.

Ruthenium: Ruthenium complexes have emerged as suitable catalysts for carbenoid cyclopropanation reactions using diazo compounds as the carbene source. nih.gov These catalysts have shown high efficiency, good product yields, and high diastereoselectivity and enantioselectivity in both intermolecular and intramolecular cyclopropanations. nih.gov

Magnesium: Chiral magnesium complexes have been used to catalyze the asymmetric direct aldol addition of ethyl diazoacetate to a range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. nih.govnih.govdntb.gov.ua This reaction provides access to α-diazo-β-hydroxy-esters with high enantioselectivities. nih.govnih.gov

Cobalt: Cobalt complexes are effective catalysts for various transformations of diazo compounds. Octacarbonyl dicobalt is a precursor for the catalytic carbonylation of ethyl diazoacetate, which proceeds through the formation of dinuclear cobalt complexes with bridging ethoxycarbonylcarbene ligands. researchgate.net Cobalt(II) complexes have also been utilized as catalysts for cyclopropanation reactions. researchgate.net Mechanistic studies suggest that these reactions can proceed through cobalt(III)-carbene radical intermediates. researchgate.net Additionally, cobalt-catalyzed esterification-peroxidation of α-diazoesters has been developed to synthesize α-acyloxy esters. rsc.org

Intermolecular Reactivity of Carbenoid Species Derived from this compound

Metal-carbenoid intermediates derived from the metal-catalyzed decomposition of this compound and related diazo compounds exhibit a rich and diverse intermolecular reactivity. organicreactions.orgemory.edu These electrophilic species can react with a wide array of nucleophiles and unsaturated systems.

One of the most well-established reactions of these carbenoids is cyclopropanation of alkenes. organicreactions.orgemory.edu The reaction is a powerful tool for the synthesis of cyclopropane (B1198618) rings, and significant advances have been made in catalyst design to achieve high levels of chemoselectivity, diastereoselectivity, and enantioselectivity. organicreactions.orgemory.edu The reactivity and selectivity of the cyclopropanation are influenced by the electronic nature of the diazo compound, with electron-withdrawing groups on the carbenoid precursor playing a crucial role. organicreactions.orgemory.edu

Besides cyclopropanation, these carbenoid species can undergo a variety of other useful intermolecular reactions, including:

Insertion reactions: This includes insertion into C-H, N-H, and O-H bonds.

Ylide formation: Reaction with heteroatom-containing compounds (e.g., sulfides, amines, ethers) can lead to the formation of ylides, which can then undergo subsequent rearrangements or cycloadditions.

Coupling reactions: Carbenoids can couple with other molecules, such as in the arylation of diazo compounds with arylboronic acids. organic-chemistry.org

The choice of metal catalyst is paramount in directing the intermolecular reactivity of the carbenoid derived from this compound, allowing for the selective formation of a wide range of valuable organic molecules.

Cyclopropanation Reactions with Olefinic Substrates

The catalytic cyclopropanation of olefins with diazo compounds is a powerful method for the synthesis of cyclopropane rings. In the context of this compound, significant progress has been made in developing asymmetric cyclopropanation protocols, particularly through metalloradical catalysis.

Cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins have emerged as highly effective catalysts for the asymmetric cyclopropanation of a wide range of olefinic substrates with α-formyldiazoacetates. nih.gov This catalytic system operates via a radical mechanism, which allows for the efficient construction of chiral 1,1-cyclopropaneformylesters with high yields, diastereoselectivities, and enantioselectivities. nih.gov

The scope of this cobalt(II)-based radical cyclopropanation is broad, encompassing various styrene derivatives with both electron-donating and electron-withdrawing substituents, as well as 1,1-disubstituted olefins like α-methylstyrene. nih.gov The reaction demonstrates good tolerance for functional groups, as evidenced by the successful cyclopropanation of m-formylstyrene, where both the substrate and the diazo reagent contain a formyl group. nih.gov Furthermore, electron-deficient olefins such as ethyl and methyl acrylates can be effectively cyclopropanated, yielding highly electrophilic cyclopropanes bearing three electron-withdrawing groups. nih.gov

The resulting enantioenriched cyclopropanes, which possess contiguous chiral centers including an all-carbon quaternary stereocenter functionalized with both an aldehyde and an ester group, are valuable intermediates for further synthetic transformations. nih.gov While rhodium(II) acetate, a common catalyst for diazo chemistry, proved to be incompatible with ethyl α-formyldiazoacetate, and cobalt(II) tetraphenylporphyrin showed only trace activity, the chiral amidoporphyrin complexes of cobalt(II) have unlocked the synthetic potential of this unique diazo compound in asymmetric cyclopropanation. nih.gov

Table 1: Asymmetric Cyclopropanation of Alkenes with tert-Butyl 2-diazo-2-formylacetate (t-BFDA) Catalyzed by a Cobalt(II) Complex of a Chiral Amidoporphyrin [Co(P2)] nih.gov

| Entry | Olefin Substrate | Product Yield (%) | Diastereomeric Ratio (E/Z) | Enantiomeric Excess (ee, %) |

| 1 | Styrene | 95 | >99:1 | 99 |

| 2 | p-Methylstyrene | 96 | >99:1 | 99 |

| 3 | m-Methylstyrene | 94 | >99:1 | 99 |

| 4 | p-Chlorostyrene | 95 | >99:1 | 99 |

| 5 | p-Bromostyrene | 94 | >99:1 | 99 |

| 6 | m-Bromostyrene | 93 | >99:1 | 99 |

| 7 | p-(Trifluoromethyl)styrene | 92 | >99:1 | 99 |

| 8 | p-Acetylstyrene | 91 | >99:1 | 99 |

| 9 | 2-Vinylnaphthalene | 93 | >99:1 | 99 |

| 10 | α-Methylstyrene | 93 | >99:1 | 99 |

| 11 | m-Formylstyrene | 90 | >99:1 | 99 |

| 12 | Vinylcyclohexane | 85 | >99:1 | 98 |

| 13 | Ethyl acrylate | 88 | 7:1 | 96 |

| 14 | Methyl acrylate | 86 | 6:1 | 97 |

Reactions were carried out with the olefin as the limiting reagent. Isolated yields are reported. The enantiomeric excess of the major (E)-diastereomer was determined by chiral HPLC.

Stereoselective and Regioselective Carbon-Hydrogen (C-H) Bond Insertion Reactions

Heteroatom-Hydrogen (X-H) Bond Insertion Reactions (e.g., O-H, N-H, S-H, Si-H)

The insertion of carbenes into heteroatom-hydrogen (X-H) bonds provides a direct route to the formation of carbon-heteroatom bonds. While this is a well-established reactivity pattern for many diazo compounds, specific studies and detailed research findings on the X-H bond insertion reactions of this compound are not widely reported in the scientific literature. The electrophilicity of the carbene derived from this compound is anticipated to be influenced by the electron-withdrawing formyl group, which would, in turn, affect the kinetics and substrate scope of its insertion into O-H, N-H, S-H, and Si-H bonds. However, dedicated studies on these transformations with this specific diazo reagent are not available in the reviewed literature to provide detailed research findings and data tables.

Formal [3+2] Cycloaddition Reactions for Heterocycle Synthesis

The [3+2] cycloaddition reaction is a valuable tool for the synthesis of five-membered heterocyclic rings. Diazo compounds can act as three-atom components in these reactions.

Oxazole Formation: Specific Influence of the Formyl Group

The synthesis of oxazoles via the reaction of carbenes with nitriles is a known transformation. However, specific studies detailing the synthesis of oxazoles using this compound and the particular influence of the formyl group on this reaction are not extensively covered in the available literature. The electronic nature of the formyl group could potentially influence the reactivity of the carbene intermediate and the subsequent cyclization pathway, but dedicated research on this aspect is not readily found.

Triazole and Pyrazoline Synthesis Pathways

The synthesis of triazoles and pyrazolines often involves the cycloaddition of diazo compounds with suitable reaction partners. While there are numerous methods for the synthesis of these heterocycles using various diazo precursors, detailed research findings and specific pathways for the synthesis of triazoles and pyrazolines directly from this compound are not well-documented in the reviewed scientific literature. The reactivity profile of the carbene derived from this specific diazo compound in cycloaddition reactions remains an area where further research is needed to establish specific synthetic routes and their efficiencies.

Intramolecular Carbene Reactions and Rearrangement Pathways

Intramolecular C-H Insertion and Cyclization

The catalytic decomposition of α-diazocarbonyl compounds, particularly with dirhodium(II) catalysts, is a powerful method for generating metal-carbene intermediates that can undergo intramolecular C-H insertion to form new carbocyclic or heterocyclic rings. This reaction is a cornerstone of modern synthetic chemistry, providing a direct route to five-membered rings from suitable precursors. The regioselectivity of these insertions is influenced by electronic and steric factors, with a general preference for insertion into tertiary, followed by secondary, and then primary C-H bonds.

In the context of this compound, the generated rhodium-carbene would be highly electrophilic due to the two electron-withdrawing groups (formyl and ester). This high electrophilicity, in principle, should make it a competent species for C-H insertion reactions. Dirhodium catalysts, such as dirhodium(II) acetate [Rh₂(OAc)₄], are commonly employed to mediate these transformations, balancing reactivity and selectivity. The choice of catalyst ligands can significantly influence the efficiency and stereoselectivity of the cyclization. For instance, more electrophilic catalysts featuring ligands like perfluorobutyrate or triphenylacetate can enhance the reactivity of the carbene intermediate.

Despite the theoretical potential for intramolecular C-H insertion reactions, a detailed review of scientific literature reveals a notable absence of specific studies focused on this compound for this purpose. While extensive research has been conducted on the C-H insertion reactions of analogous compounds like aryldiazoacetates and α-diazo-β-ketoesters to form cyclopentanones and other cyclic systems, specific examples detailing the cyclization of substrates derived from this compound, catalyst performance, and product yields are not documented. The investigation into its intramolecular C-H insertion and cyclization pathways remains an unexplored area of research.

Ylide Formation and Subsequent Transformations (e.g., Carbonyl Ylides)

The reaction of metal-carbenes generated from diazo compounds with Lewis bases (such as the oxygen of a carbonyl group) is a primary method for forming ylides. These reactive intermediates, particularly carbonyl ylides, are powerful synthons that can undergo a variety of pericyclic reactions, most notably [3+2] cycloadditions with dipolarophiles to construct complex oxygen-containing heterocycles.

For this compound, the generated rhodium-carbene possesses two adjacent carbonyl groups—the ester and the formyl group. This structure is analogous to α-diazo-β-ketoesters and diazomalonates, which are well-known precursors for carbonyl ylides. The intramolecular reaction involves the attack of a suitably positioned carbonyl oxygen onto the electrophilic carbene carbon. This cyclization generates a transient cyclic carbonyl ylide, which can then be trapped by various dipolarophiles.

While comprehensive studies on the full scope of ylide transformations for this compound are limited, its utility has been demonstrated in the context of oxazole synthesis. This reaction proceeds via a proposed mechanism where the rhodium-carbene intermediate reacts with a nitrile. The nitrile acts as the Lewis base, forming an intermediate that cyclizes to produce the oxazole ring system. This transformation highlights the potential of the formylacetate-derived carbene to engage in ylide-type reactivity.

A study showcases the rhodium-catalyzed reaction of a diazo formylacetate with various nitriles, providing direct access to functionalized oxazoles. The reaction demonstrates the versatility of this precursor in forming heterocyclic structures.

| Nitrile Substrate | Diazo Compound | Product | Yield (%) |

|---|---|---|---|

| 3-Chlorobenzonitrile | Diazo formylacetate | 4-Carbomethoxy-2-(3-chlorophenyl)oxazole | 55 |

| Benzonitrile | Diazo formylacetate | 4-Carbomethoxy-2-phenyloxazole | 51 |

| Acetonitrile | Diazo formylacetate | 4-Carbomethoxy-2-methyloxazole | 48 |

The formation of carbonyl ylides from the intramolecular cyclization of a carbene onto either the formyl or the ester oxygen of this compound represents a significant, though less explored, synthetic opportunity. Such intermediates could theoretically be trapped in [3+2] cycloaddition reactions with alkenes or alkynes, providing a pathway to highly functionalized, oxygen-rich bicyclic structures. However, detailed mechanistic studies and the substrate scope for these specific carbonyl ylide transformations originating from this compound are not yet present in the available scientific literature, marking it as a promising field for future investigation.

Strategic Applications of Ethyl 2 Diazo 2 Formylacetate in Complex Molecular Synthesis

Building Blocks for the Construction of Carbocyclic and Heterocyclic Frameworks

The unique reactivity of α-diazo-β-ketoesters has been harnessed for the synthesis of a diverse array of both carbocyclic and heterocyclic systems. These compounds serve as precursors to highly reactive metal-carbene intermediates, which can undergo a variety of intramolecular and intermolecular reactions to form ring structures.

Rhodium(II) and copper(I) catalysts are frequently employed to promote the decomposition of α-diazo-β-ketoesters and facilitate carbene transfer reactions. For instance, rhodium(II)-catalyzed intramolecular C-H insertion reactions of α-diazo-β-ketoesters have been shown to selectively form dihydroquinoline derivatives. researchgate.net This transformation provides a powerful tool for the construction of fused bicyclic frameworks.

In the realm of heterocyclic synthesis, α-diazo-β-ketoesters have been utilized in the construction of various nitrogen- and sulfur-containing rings. A notable example is the rhodium(II)-catalyzed reaction of α-diazo-β-ketoesters with primary ureas, which proceeds via an N-H insertion mechanism followed by cyclodehydration to afford 2-imidazolones in good yields. nih.gov Similarly, copper(I)-mediated reactions with aromatic thioamides lead to the formation of fully substituted thiazoles. nih.gov

The following table summarizes selected examples of heterocyclic and carbocyclic frameworks synthesized from α-diazo-β-ketoesters.

| Catalyst | Reactant | Product | Ring System |

| Rhodium(II) | Primary Urea | 2-Imidazolone | Heterocycle (Nitrogen) |

| Copper(I) | Aromatic Thioamide | Thiazole | Heterocycle (Nitrogen, Sulfur) |

| Rhodium(II) | (intramolecular) | Dihydroquinoline | Carbocycle (Fused) |

Methodologies for the Synthesis of Natural Product Analogues and Key Intermediates

The structural complexity and biological activity of natural products make them attractive targets for synthetic chemists. α-Diazo-β-ketoesters have proven to be valuable precursors in the total synthesis of several natural products and their analogues. beilstein-journals.orgrsc.org

One key application of these compounds is in the synthesis of vicinal tricarbonyl compounds, which are important intermediates in the synthesis of various natural products. For example, the oxidation of an α-diazo-β-ketoester with dimethyldioxirane (B1199080) (DMDO) yields a vicinal tricarbonyl compound that serves as a key intermediate in the enantioselective total synthesis of preussochromone E and F. beilstein-journals.org

Furthermore, the development of stereoselective methods for the reduction of α-diazo-β-ketoesters provides access to optically active α-diazo-β-hydroxy esters. mdpi.comnih.gov These chiral building blocks are highly valuable for the synthesis of enantiomerically pure natural products and their analogues. mdpi.comnih.gov The bioreduction of α-diazo-β-ketoesters using alcohol dehydrogenases (ADHs) has emerged as a powerful method for producing these chiral intermediates with high enantioselectivity. mdpi.comnih.gov

The table below highlights the application of α-diazo-β-ketoesters in the synthesis of natural product intermediates.

| Precursor | Reagent/Method | Key Intermediate | Target Natural Product Class |

| α-Diazo-β-ketoester | DMDO Oxidation | Vicinal Tricarbonyl | Preussochromones |

| α-Diazo-β-ketoester | Bioreduction (ADH) | α-Diazo-β-hydroxy ester | Chiral Natural Products |

Contributions to Polymer Functionalization and Material Science

The reactivity of α-diazo compounds has also been extended to the field of polymer chemistry and material science. The ability of carbenes generated from α-diazo-β-ketoesters to undergo insertion and cycloaddition reactions makes them suitable for the functionalization of polymers and the synthesis of novel materials.

A significant application in this area is the on-surface polymerization of bis(α-diazo-β-keto) monomers. The polymerization of a biphenyl (B1667301) bis(α-diazo ketone) on copper (Cu(111)) and gold (Au(111)) surfaces has been reported to yield furandiyl bridged poly-para-phenylenes. nih.gov This process involves the initial formation of a polymeric organometallic structure through Cu-biscarbene complexes, followed by carbene coupling and deoxygenative cyclization to form the final copolymer. nih.gov This surface-confined polymerization provides a novel route to well-defined conjugated polymers with potential applications in electronics and materials science. nih.gov

This research demonstrates the potential of α-diazo-β-ketoesters and their derivatives as versatile building blocks for the bottom-up synthesis of advanced materials with tailored properties.

Computational and Mechanistic Elucidation Studies for Ethyl 2 Diazo 2 Formylacetate Chemistry

Theoretical Calculations and Quantum Chemical Modeling of Reaction Pathways

Theoretical studies are crucial for understanding the reactivity of diazo compounds, predicting reaction pathways, and elucidating the structures of transient intermediates. For a compound like Ethyl 2-diazo-2-formylacetate, quantum chemical methods such as Density Functional Theory (DFT) would be employed to model its behavior.

Calculations would typically focus on several key aspects:

Geometry and Electronic Structure: Determining the optimized molecular geometry and the distribution of electron density. The presence of both a formyl and an ester group would influence the electronic properties of the diazo carbon and the C-N2 bond.

Nitrogen Extrusion Barrier: A critical parameter for diazo compounds is the activation energy required for the loss of dinitrogen (N2) to form the corresponding carbene intermediate. This process can be initiated thermally, photochemically, or through catalysis. DFT calculations can model this transition state and provide the energy barrier, offering insights into the compound's stability and reactivity. For comparison, studies on other diazoacetates show that electron-withdrawing groups can influence this barrier.

Carbene Intermediate: Following N2 loss, a highly reactive carbene is formed. Theoretical calculations would establish the spin state of this carbene (singlet or triplet) and its preferred geometry. The nature of the substituents (formyl and ethyl ester groups) would be a determining factor in the singlet-triplet energy gap.

Reaction Pathways: Once the carbene is formed, computational models can explore the energy profiles of its subsequent reactions, such as cyclopropanation with alkenes, X-H insertion (where X = C, O, N), or ylide formation. These models help predict product distributions and stereoselectivity. For example, in rhodium-catalyzed reactions of related diazoacetates with alkenes, a concerted, asynchronous mechanism is often proposed and supported by computational analysis. nih.govrsc.org

A hypothetical summary of calculated energies for key steps in a catalyzed reaction of a generic diazoacetate is presented in Table 1.

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Catalyst-Diazo Coordination | [Catalyst-Diazo Complex] | Formation Energy | -5 to -15 |

| Nitrogen Extrusion | [N2 Extrusion TS] | Activation Energy | +15 to +25 |

| Carbene Formation | [Metallo-carbene] | Relative Energy | Variable |

| Reaction with Substrate | [Reaction TS] | Activation Energy | +5 to +20 |

Advanced Kinetic Studies for Reaction Rate and Mechanism Determination

Experimental kinetic studies are essential to validate theoretical models and provide quantitative data on reaction rates. For this compound, a primary method for tracking the reaction progress would be the measurement of nitrogen gas evolution.

By monitoring the rate of N2 release under various conditions (e.g., different temperatures, catalyst loadings, or substrate concentrations), one can determine the reaction order and the activation parameters (enthalpy and entropy of activation). This data is invaluable for understanding the rate-determining step of the reaction. For instance, in many metal-catalyzed reactions of diazo compounds, the initial decomposition of the diazo compound is the rate-limiting step.

Calorimetry studies on similar compounds, like ethyl diazoacetate, have been used to understand the thermal stability and degradation kinetics, which is crucial for safe industrial handling. researchgate.net These studies show that the rate of nitrogen evolution increases dramatically with temperature and in the presence of catalysts. researchgate.net

Spectroscopic Investigations of Transient Intermediates in Catalytic Cycles

The direct observation of short-lived intermediates in a catalytic cycle is a significant challenge but provides definitive evidence for a proposed mechanism. Techniques like transient absorption spectroscopy are powerful tools for this purpose.

In the context of this compound chemistry, these methods could be applied to detect and characterize key intermediates:

Metal-Carbene Complexes: Upon reaction with a transition metal catalyst (e.g., rhodium, copper, or palladium complexes), the diazo compound forms a transient metal-carbene (or carbenoid) species. These intermediates often have distinct absorption spectra that can be detected using laser flash photolysis or stopped-flow techniques. The lifetime and reactivity of these carbenes could then be studied directly.

Ylides: In reactions with Lewis bases (e.g., sulfides, amines, or carbonyls), the carbene intermediate can form an ylide. Spectroscopic methods can help confirm the presence of these ylides and study their subsequent transformations, such as rearrangements or cycloadditions.

While no such studies have been reported for this compound, research on other metal-catalyzed reactions has successfully used transient absorption spectroscopy to observe energy transfer processes and the formation of excited-state metal complexes that are crucial for reactivity.

Emerging Research Directions and Future Prospects for Ethyl 2 Diazo 2 Formylacetate

Development of Novel Catalytic Systems for Enhanced Chemoselectivity and Enantioselectivity

A primary focus of ongoing research is the design of advanced catalytic systems that can precisely control the outcome of reactions involving ethyl 2-diazo-2-formylacetate and related diazoesters. The choice of metal and the ligand architecture are crucial in dictating the chemoselectivity and enantioselectivity of these transformations.

Dirhodium(II) Catalysts: Chiral dirhodium(II) complexes are preeminent catalysts for a broad range of reactions with diazo compounds, offering superior levels of chemo-, regio-, and stereoselectivity. researchgate.net These paddlewheel complexes are highly effective for metal carbene transformations, including cyclopropanation, C-H insertion, and ylide formation. researchgate.netacs.org By modifying the chiral carboxamidate ligands on the dirhodium core, chemists can achieve exceptional enantiocontrol, often exceeding 95% enantiomeric excess (ee) for intramolecular reactions of diazoacetates. acs.org For instance, catalysts like Rh₂(MEPY)₄ and Rh₂(MPPIM)₄ have demonstrated high efficiency and selectivity in intramolecular cyclopropanation and carbon-hydrogen insertion reactions. acs.orgnih.gov The electrophilicity of the dirhodium catalyst is a key factor that influences selectivity in these reactions. researchgate.net

Gold Catalysts: Gold catalysis has emerged as a powerful tool for unique transformations of α-diazocarbonyl compounds. rsc.org Gold-carbenoids, generated from the decomposition of diazo compounds by gold complexes, exhibit distinct reactivity compared to their rhodium counterparts. rsc.org Gold catalysts have shown remarkable activity and selectivity in C-H insertion reactions. rsc.org For example, a gold(I) catalyst bearing an IPr (1,3-bis(diisopropylphenyl)imidazol-2-ylidene) ligand has been used for carbene transfer from ethyl diazoacetate to aromatic substrates, olefins, amines, and alcohols. researchgate.net This system can achieve the novel insertion of carbene units into the C-H bonds of simple aromatic rings like benzene (B151609) and toluene. researchgate.net Furthermore, gold catalysts can facilitate formal C-C bond insertion reactions of 2-aryl-2-diazoesters with 1,3-diketones, providing access to complex polycarbonyl compounds. nih.gov

Copper Catalysts: Copper complexes are also effective catalysts for carbene transfer reactions from ethyl diazoacetate. nih.govresearchgate.net Chiral bis(oxazoline)-copper complexes have been used in cyclopropanation reactions, although their stability can be a crucial factor for success. scispace.com Copper-catalyzed systems can provide an alternative to dirhodium catalysts, sometimes offering different selectivity profiles. For instance, complexes like Tp(x)Cu (where Tp(x) is a homoscorpionate ligand) catalyze the addition of the carbene fragment from ethyl diazoacetate to furans, yielding cyclopropanes and dienes with ratios that depend on the specific ligand used. researchgate.net

Interactive Data Table: Comparison of Catalytic Systems in Reactions with Diazoacetates

| Catalyst Type | Metal Center | Typical Ligands | Key Reactions | Selectivity Control | Representative Catalyst | Enantiomeric Excess (ee) |

| Dirhodium Carboxamidates | Rh(II) | Chiral Carboxamidates (MEPY, MPPIM) | C-H Insertion, Cyclopropanation | High Enantioselectivity | Rh₂(MEPY)₄ | >95% |

| Gold(I) Complexes | Au(I) | N-Heterocyclic Carbenes (IPr) | C-H Functionalization, Cyclopropanation | High Chemoselectivity & Regioselectivity | [IPrAuCl]/NaBArF₄ | Not specified |

| Copper Complexes | Cu(I)/Cu(II) | Bis(oxazoline), Homoscorpionate (Tpx) | Cyclopropanation, Alkyne Coupling | Ligand-dependent Chemo- & Enantioselectivity | Tp(x)Cu | Moderate to High |

| Chiral Lewis Acids | Zr(IV) | BINOL derivatives | Aldol-type reactions | Moderate Enantioselectivity | BINOL-Zr(OtBu)₄ | 53-87% |

This table summarizes general findings for reactions with ethyl diazoacetate and related diazoesters. Specific outcomes can vary based on substrates and reaction conditions.

Exploration of Unprecedented Reaction Manifolds and Synthetic Transformations

Researchers are actively exploring new reaction pathways for this compound, moving beyond traditional cyclopropanations and insertions to construct increasingly complex molecular architectures.

Cycloaddition Reactions: Enoldiazo compounds, a class that includes derivatives of this compound, are versatile reagents for various cycloaddition reactions. rsc.org Depending on the catalytic system and reaction partner, they can participate in [3+n]-cycloadditions (where n = 1–5) via the formation of metallo-enolcarbenes. rsc.org The choice of catalyst, particularly between dirhodium(II) and copper(I) systems, can lead to divergent reaction outcomes, highlighting the potential for catalyst-controlled chemodivergence. rsc.org

C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Catalytic systems involving ethyl diazoacetate are making significant strides in this area. Gold catalysts have demonstrated high efficiency and site-selectivity in the C-H functionalization of electron-rich aromatic rings. rsc.org In a novel application, artificial metalloenzymes have been developed for C-H activation. researchgate.net For instance, a myoglobin (B1173299) variant, Mb(H64V,V68A), has been shown to catalyze the C3-functionalization of unprotected indoles with ethyl diazoacetate, demonstrating catalytic efficiency that surpasses many traditional metal-based catalysts. researchgate.net

Photoredox Catalysis: A novel approach combines a chiral rhodium-based Lewis acid with a photoredox sensitizer (B1316253) to achieve visible-light-activated asymmetric reactions. nih.gov In this system, α-diazo carboxylic esters serve as precursors for carbon-centered radicals, enabling the α-alkylation of 2-acyl imidazoles with excellent enantioselectivities (up to >99% ee). nih.govsemanticscholar.org This proton- and redox-neutral method represents a new frontier for asymmetric catalysis with diazo compounds, where molecular nitrogen is the only byproduct. nih.govsemanticscholar.org

Integration with Green Chemistry Principles and Sustainable Synthetic Protocols

The integration of green chemistry principles into synthetic methodologies is crucial for developing environmentally benign chemical processes. yale.edusigmaaldrich.com The use of this compound is being adapted to align with these principles.

Catalysis and Atom Economy: The use of catalytic reagents is a cornerstone of green chemistry (Principle 9). yale.edusigmaaldrich.comedu.krd Reactions involving this compound are predominantly catalytic, employing small amounts of rhodium, gold, or copper complexes, which is superior to using stoichiometric reagents. edu.krd Many of the key transformations, such as cycloadditions and insertion reactions, are addition reactions. This maximizes atom economy (Principle 2), as most of the atoms from the reactants are incorporated into the final product, with the benign dinitrogen gas as the primary byproduct. nih.govacs.org

Flow Chemistry for Enhanced Safety: Ethyl diazoacetate is a potentially explosive and toxic compound, which has limited its large-scale industrial use. nih.govnih.govwikipedia.org Continuous flow microreactor technology offers a solution to this safety concern. nih.gov By generating the diazo compound in situ and immediately using it in a subsequent reaction, flow chemistry minimizes the accumulation of hazardous intermediates. organic-chemistry.org This approach allows for the safe and scalable production of materials derived from ethyl diazoacetate. nih.govorganic-chemistry.org The synthesis of ethyl diazoacetate itself can be performed efficiently in flow from readily available starting materials like glycine (B1666218) ethyl ester and sodium nitrite (B80452). nih.govresearchgate.net

Safer Solvents: Green chemistry also emphasizes the use of safer solvents (Principle 5). sigmaaldrich.com While many reactions with diazo compounds use chlorinated solvents like dichloromethane, research is exploring more environmentally friendly alternatives. nih.gov For example, ethyl acetate (B1210297) is being investigated as a greener solvent for polymerizations, a principle that could be extended to other reaction types. rsc.org The use of water as a solvent has also been demonstrated for certain aldol-type reactions with ethyl diazoacetate, catalyzed by a heterogeneous mixed oxide catalyst. scispace.com

Interactive Data Table: Green Chemistry Metrics for this compound Protocols

| Green Chemistry Principle | Application in this compound Chemistry | Benefit |

| 9. Catalysis | Use of Rh, Au, Cu catalysts in sub-stoichiometric amounts. | Reduces waste compared to stoichiometric reagents. |

| 2. Atom Economy | Cycloaddition and insertion reactions incorporate most atoms into the product. | High efficiency, low generation of byproducts (primarily N₂). |

| 12. Inherently Safer Chemistry | In situ generation and use in continuous flow reactors. | Minimizes risk of explosion by avoiding isolation and storage of the hazardous diazo compound. nih.govorganic-chemistry.org |

| 5. Safer Solvents & Auxiliaries | Exploration of ethyl acetate and water as reaction media. | Reduces environmental impact and health hazards associated with traditional chlorinated solvents. scispace.comrsc.org |

Q & A

Basic: What are the recommended storage conditions for Ethyl 2-diazo-2-formylacetate to ensure stability during experiments?

This compound should be stored at -20°C in a tightly sealed container to prevent degradation. The compound is sensitive to heat and moisture, so storage in a cool, dry, and well-ventilated area is critical. During use, handle the compound in a chemical fume hood to minimize exposure to vapors. Prolonged exposure to ambient temperatures should be avoided due to its thermal instability .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the presence of diazo and formyl groups.

- Infrared (IR) Spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, diazo N=N stretch at ~2100 cm⁻¹).

- Mass Spectrometry (MS) for molecular weight verification.

For crystallographic confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in analogous diazo compounds .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimization strategies include:

- Temperature Control : Maintain reaction temperatures below 0°C to suppress side reactions (e.g., dimerization).

- Anhydrous Conditions : Use dried solvents and inert atmospheres to prevent hydrolysis.

- Progress Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation.

- Purification : Use flash column chromatography with ethyl acetate/hexane gradients to isolate the product. Reference analogs suggest yields >75% under controlled conditions .

Advanced: What strategies mitigate risks when handling this compound in exothermic reactions?

- Thermal Management : Use ice baths or jacketed reactors to dissipate heat during diazo group activation.

- Slow Addition : Introduce reagents dropwise to control reaction kinetics.

- Safety Equipment : Ensure immediate access to eyewash stations, safety showers, and fire extinguishers.

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats. Documented protocols emphasize these measures for diazo compounds .

Basic: What are the primary applications of this compound in organic synthesis?

This compound serves as:

- A precursor for cyclopropanation reactions in strained ring systems.

- A cross-coupling partner in transition-metal-catalyzed reactions (e.g., Rh(II)-mediated C–H insertions).

- A building block for synthesizing heterocycles like benzimidazoles, as seen in structurally related esters .

Advanced: How to address discrepancies in reported reaction conditions for this compound?

- Controlled Replication : Systematically vary parameters (solvent, catalyst, temperature) while monitoring outcomes via HPLC/MS.

- Analytical Validation : Compare products with authenticated standards using NMR and X-ray crystallography.

- Literature Cross-Referencing : Prioritize peer-reviewed studies over non-validated sources. For example, conflicting thermal stability data can be resolved by replicating protocols under inert atmospheres .

Basic: What safety protocols are essential when working with this compound?

- Ventilation : Use a fume hood for all procedures to avoid inhalation of toxic vapors.

- Waste Disposal : Segregate waste in labeled containers for professional disposal, as diazo compounds may decompose explosively.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion. Safety data sheets (SDS) for analogs mandate these protocols .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate transition states for cyclopropanation or insertion reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on stability.

- Docking Studies : Model interactions with enzyme active sites for biocatalytic applications. NIST databases provide thermodynamic parameters for benchmarking .

Basic: How to confirm the purity of this compound post-synthesis?

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values.

- Melting Point : Although not always applicable, sharp melting ranges indicate crystallinity. Commercial analogs use these methods for quality control .

Advanced: What are the challenges in scaling up reactions involving this compound?

- Thermal Runaway : Large-scale exothermic reactions require jacketed reactors with precise temperature control.

- Purification Efficiency : Replace column chromatography with recrystallization or distillation for cost-effective scaling.

- Safety Infrastructure : Install explosion-proof equipment and remote monitoring systems. Market analyses highlight these as industry-standard hurdles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.